N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide
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Description
“N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide” is a chemical compound with the molecular formula C13H18N2O3S . It has an average mass of 282.359 Da and a monoisotopic mass of 282.103821 Da .
Molecular Structure Analysis
The molecular structure of “N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide” consists of a piperidinylsulfonyl group attached to a phenyl ring . The exact 3D structure can be viewed using specialized software .Scientific Research Applications
Early Discovery Research
This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the initial stages of drug discovery to identify potential therapeutic effects and to understand its interaction with various biological targets.
Chemical Synthesis
In the field of chemical synthesis, this compound serves as a building block for creating more complex molecules. It’s particularly useful in synthesizing novel organic compounds with potential pharmacological activities .
Material Science
Researchers in material science may explore the use of this compound in the development of new materials, such as polymers or coatings, that require specific sulfonamide functionalities to enhance their properties .
Chromatography
Due to its unique structure, this compound can be used in chromatography as a standard or reference compound to help identify and quantify similar compounds in various samples .
Analytical Studies
In analytical studies, it’s used to understand the compound’s behavior under different conditions, such as temperature, pH, and solvents. This helps in determining its stability and suitability for various applications .
Biological Evaluation
The compound is involved in the design and biological evaluation of novel acetamides. It’s used to study the interaction with specific receptors or enzymes, which is crucial for drug development processes .
Pharmacological Research
It’s used in pharmacological research to investigate its efficacy, potency, and safety profile as a potential therapeutic agent. This includes in vitro and in vivo studies to assess its biological activity .
Drug Discovery
This compound is a candidate for drug discovery programs, where it’s tested against a range of diseases to find new treatments. Its sulfonamide group makes it a valuable compound for medicinal chemistry .
properties
IUPAC Name |
N-(4-piperidin-1-ylsulfonylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-19(15,16)13-11-5-7-12(8-6-11)20(17,18)14-9-3-2-4-10-14/h5-8,13H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGSXPMDRSXVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(piperidin-1-ylsulfonyl)phenyl]methanesulfonamide |
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